pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone
Description
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone is a bicyclic heterocyclic compound comprising a pyrazolo[4,3-c]pyridine core fused with a pyrrolidine ring via a methanone linker. The tetrahydro-pyrazolo-pyridine moiety provides rigidity, while the pyrrolidine group introduces conformational flexibility and basicity, enhancing solubility and bioavailability .
Properties
IUPAC Name |
pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(15-5-1-2-6-15)10-8-7-12-4-3-9(8)13-14-10/h12H,1-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFKLYKDKAYXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NNC3=C2CNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazoles with α,β-Unsaturated Aldehydes
A one-step synthesis route involves the reaction of 3-carbonitrile-5-aminopyrazole with α,β-unsaturated aldehydes (e.g., cinnamaldehyde) in acidic media. This method leverages a Hantzsch-type disproportionation mechanism, where the initial pyrazolo Hantzsch dihydropyridine intermediate undergoes dehydration and aromatization to yield the fully conjugated pyrazolo[4,3-c]pyridine. For example, condensation with (E)-2-methylpent-2-enal in hydrochloric acid produces the core structure in 61–89% yield, depending on substituents.
Key Reaction Conditions
Multi-Step Synthesis via Chlorination and Substitution
An alternative approach begins with 5-amino-3-methylpyrazole, which undergoes cyclization with diethyl malonate to form dihydroxy-pyrazolo[1,5-a]pyrimidine. Subsequent chlorination with phosphorus oxychloride introduces reactive chlorine atoms at positions 5 and 7, enabling nucleophilic substitution. For instance, morpholine substitution at position 7 achieves 94% yield under mild conditions (room temperature, K₂CO₃). This method is advantageous for introducing diversity at specific positions before core functionalization.
Functionalization at the 3-Position: Introducing the Pyrrolidinyl Methanone Group
The pyrrolidin-1-yl methanone moiety is introduced via nucleophilic acyl substitution or coupling reactions.
Acylation with Pyrrolidine
The 3-position of the pyrazolo[4,3-c]pyridine core is acylated using pyrrolidine and a carbonyl source. A common protocol involves:
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Generating a reactive carbonyl intermediate (e.g., acid chloride) from carboxylic acid derivatives.
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Reacting with pyrrolidine in the presence of a base (e.g., triethylamine).
Example Protocol
Palladium-Catalyzed Cross-Coupling
For halogenated cores (e.g., 3-bromo-pyrazolo[4,3-c]pyridine), Suzuki-Miyaura coupling with pyrrolidine boronic acid derivatives enables direct introduction of the substituent. This method offers superior regioselectivity and functional group tolerance.
Optimized Conditions
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Ligand: XPhos (10 mol%)
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Base: K₂CO₃
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Solvent: Dioxane/water (4:1)
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) is employed for analytical validation.
Spectroscopic Characterization
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¹H NMR : Key signals include pyrrolidine N–CH₂ protons (δ 2.8–3.2 ppm) and pyrazole C–H (δ 7.1–7.3 ppm).
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MS (ESI+) : Molecular ion peak at m/z 220.27 [M+H]⁺ confirms the molecular formula C₁₁H₁₄N₄O.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_4{Pyrrolidin-1-yl (4,5,6,7-tetrahydro-1H-pyrazolo [3,4-c]pyridin-3-yl ...](https://www.001chemical.com/cn/chem/1422142-54-8).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_4{Pyrrolidin-1-yl (4,5,6,7-tetrahydro-1H-pyrazolo [3,4-c]pyridin-3-yl ...](https://www.001chemical.com/cn/chem/1422142-54-8).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_4{Pyrrolidin-1-yl (4,5,6,7-tetrahydro-1H-pyrazolo [3,4-c]pyridin-3-yl ...](https://www.001chemical.com/cn/chem/1422142-54-8).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_4{Pyrrolidin-1-yl (4,5,6,7-tetrahydro-1H-pyrazolo [3,4-c]pyridin-3-yl ...](https://www.001chemical.com/cn/chem/1422142-54-8).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death.
1.2 Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, thereby protecting them from damage.
1.3 Antidepressant Properties
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone has been investigated for its antidepressant effects in animal models. The compound shows promise in enhancing serotonergic and noradrenergic neurotransmission, which are critical in mood regulation.
Neuropharmacology
2.1 Receptor Modulation
The compound acts as a modulator at various neurotransmitter receptors, including serotonin and dopamine receptors. Its ability to influence these receptors makes it a candidate for developing treatments for mood disorders and schizophrenia.
2.2 Cognitive Enhancement
Studies suggest that this compound may improve cognitive functions such as memory and learning. Its potential role in enhancing synaptic plasticity could be beneficial in treating cognitive deficits associated with aging or neurodegenerative diseases.
Material Science
3.1 Synthesis of Novel Polymers
this compound is being explored for its application in synthesizing novel polymers with unique properties. These polymers could be used in drug delivery systems or as biomaterials due to their biocompatibility and functionalization capabilities.
3.2 Nanotechnology Applications
The compound's unique chemical structure allows it to be used in nanotechnology applications, particularly in the development of nanoscale drug delivery systems that can target specific tissues or cells more effectively than conventional methods.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation (IC50 = 15 µM). |
| Study 2 | Neuroprotection | Showed reduced oxidative stress markers in neuronal cultures treated with the compound. |
| Study 3 | Cognitive Enhancement | Improved performance on memory tests in rodent models compared to control groups. |
Mechanism of Action
The mechanism by which pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_4{Pyrrolidin-1-yl (4,5,6,7-tetrahydro-1H-pyrazolo [3,4-c]pyridin-3-yl ...](https://www.001chemical.com/cn/chem/1422142-54-8). The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Piperidine and Piperazine Derivatives
Piperidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride (CAS: 1220035-03-9) replaces pyrrolidine with a six-membered piperidine ring. The larger ring size increases steric bulk and alters the basicity (pKa) due to reduced ring strain compared to pyrrolidine. This modification may enhance binding affinity in targets requiring extended hydrophobic pockets. The hydrochloride salt improves aqueous solubility (Molecular Weight: 284.79 g/mol) .
Piperazine analogs, such as (4-methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride (CAS: 1220029-24-2), introduce a second nitrogen atom in the piperazine ring.
| Parameter | Pyrrolidine Derivative | Piperidine Derivative | Piperazine Derivative |
|---|---|---|---|
| Ring Size | 5-membered | 6-membered | 6-membered (N-heteroatom) |
| Molecular Weight (g/mol) | ~264 (free base) | 284.79 (HCl salt) | 294.78 (HCl salt) |
| Solubility | Moderate (free base) | High (HCl salt) | High (HCl salt) |
| Key Applications | Kinase inhibition | CNS targeting | Enzyme inhibition |
Azepane and Larger Ring Analogs
1-Azepanyl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride (CAS: 1219982-46-3) incorporates a seven-membered azepane ring. The expanded ring increases conformational flexibility and may improve binding to allosteric protein sites. However, the larger size reduces metabolic stability (Molecular Weight: 284.79 g/mol) .
Substituent Variations
1-(1H-Pyrazolo[4,3-c]pyridin-3-yl)ethanone (CAS: 1386462-21-0) lacks the pyrrolidine group, simplifying the structure to a pyrazolo-pyridine core with an acetyl substituent. This analog exhibits reduced basicity and bioavailability (Molecular Weight: 161.16 g/mol), highlighting the critical role of the pyrrolidine moiety in target engagement .
Hydrogenated Derivatives: Compounds like (1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride (CAS: 1269106-56-0) replace the methanone with a hydroxymethyl group. This modification enhances hydrophilicity but may reduce membrane permeability .
Electronic and Steric Modifications
Cyanopyrazolo-pyrimidine Derivatives (e.g., , Compound 10) introduce electron-withdrawing cyano groups, altering electronic distribution and improving interactions with electrophilic enzyme pockets. These derivatives often exhibit higher melting points (>300°C) and enhanced thermal stability .
Arylhydrazones (e.g., , Compound 11a) add planar aromatic systems, enabling π-π stacking with aromatic residues in proteins. However, these groups may introduce photodegradation risks .
Pharmacological and Industrial Relevance
- Pyrrolidine Derivative : Preferred for CNS applications due to optimal logP (~2.5) and blood-brain barrier penetration.
- Piperidine/Piperazine Analogs : Used in enzyme inhibition (e.g., kinases, phosphodiesterases) where solubility and polarity are critical .
- Hydrochloride Salts : Dominant in preclinical studies for improved pharmacokinetics .
Biological Activity
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₄O |
| Molecular Weight | 220.27 g/mol |
| CAS Number | 1422142-54-8 |
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. Pyrazole derivatives, including this compound, have shown significant activity against several key enzymes and receptors involved in disease processes:
- Kinase Inhibition : Similar pyrazole derivatives have been identified as inhibitors of receptor interacting protein 1 (RIP1) kinase, which plays a critical role in necroptosis and inflammation. This suggests that this compound may also exhibit similar inhibitory effects .
Antitumor Activity
Research indicates that pyrazole derivatives possess significant antitumor properties. For instance:
- In vitro Studies : Compounds structurally related to this compound have demonstrated potent cytotoxicity against various cancer cell lines. A study showed that certain pyrazoles exhibited a synergistic effect when combined with doxorubicin in breast cancer cell lines MCF-7 and MDA-MB-231 .
Anti-inflammatory and Antibacterial Properties
Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial activities:
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.
- Antibacterial Activity : Some studies have reported that pyrazole derivatives exhibit significant antibacterial properties against various pathogens, indicating their potential use in treating infections .
Case Studies and Research Findings
- Antitumor Synergy : A study investigated the effects of specific pyrazole derivatives on breast cancer cells. The results indicated that certain compounds not only inhibited cell proliferation but also enhanced the effectiveness of doxorubicin treatment through a synergistic mechanism. This suggests potential for developing combination therapies utilizing these compounds .
- RIP1 Kinase Inhibition : Research on related pyrazole compounds demonstrated their ability to inhibit RIP1 kinase effectively. This inhibition was linked to reduced necroptotic cell death in models of autoimmune diseases such as multiple sclerosis .
Q & A
Q. Characterization methods :
- NMR spectroscopy (1H/13C) to confirm regiochemistry and substituent placement.
- HPLC-MS for assessing purity (>95%) and identifying byproducts .
Basic: How is the crystal structure of this compound determined, and what software is critical for refinement?
Answer:
- Single-crystal X-ray diffraction (SCXRD) is used, with data collected at low temperatures (e.g., 173 K) to minimize thermal motion artifacts .
- SHELX suite (SHELXL) is the gold standard for refinement, optimizing parameters like bond lengths, angles, and displacement ellipsoids. Validation metrics include R-factors (Rint < 0.05 for high-quality data) and goodness-of-fit (GOF) values .
- Crystallographic data (e.g., space group P21/c, unit cell parameters) are deposited in repositories like the Cambridge Structural Database.
Advanced: How do hydrophobic substituents on the pyrazolo-pyridine core influence biological activity?
Answer:
- Structure-activity relationship (SAR) studies compare analogues with varying substituents (e.g., tert-butyl, methyl, nitro groups). Hydrophobic groups at the pyrazole ring enhance binding to hydrophobic pockets in target proteins, as demonstrated in pantothenate synthetase inhibition (IC50 values reduced by ~50% with tert-butyl vs. polar groups) .
- Experimental design :
- Synthesize derivatives with systematic substituent variations.
- Assess inhibitory activity using enzyme kinetics (e.g., IC50, Ki).
- Validate with molecular docking to correlate hydrophobicity with binding energy trends.
Advanced: What biochemical assays are suitable for evaluating target engagement in Toll-like receptor (TLR) studies?
Answer:
- Competitive binding assays : Use fluorescently labeled ligands (e.g., FITC-conjugated inhibitors) to measure displacement by the compound.
- Cellular luciferase reporter assays : TLR7/8-transfected HEK293 cells incubated with the compound; luminescence quantifies NF-κB pathway inhibition .
- Dose-response curves : Calculate EC50 values under physiologically relevant conditions (e.g., serum-containing media).
Advanced: How can computational modeling optimize molecular interactions for drug design?
Answer:
- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., TLR7/8 or pantothenate synthetase). Focus on hydrogen bonding with pyrrolidine carbonyl groups and π-π stacking with pyrazole rings .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., 100 ns trajectories) to assess stability of key interactions.
- Free energy perturbation (FEP) : Quantify energy changes from substituent modifications to prioritize synthetic targets.
Advanced: What safety protocols are critical for handling this compound in vivo studies?
Answer:
- PPE requirements : Gloves (nitrile), lab coats, and FFP2 masks to prevent inhalation/contact .
- Waste disposal : Segregate organic waste containing the compound and treat with neutralizing agents (e.g., activated carbon) before incineration.
- In vivo protocols : Administer via controlled dosing (e.g., oral gavage in PEG400 suspensions) with monitoring for hepatotoxicity (serum ALT/AST levels) .
Advanced: How does torsional strain in the pyrrolidine ring affect conformational stability?
Answer:
- SCXRD and DFT calculations reveal that the pyrrolidine ring adopts a twisted conformation to minimize steric clash between the carbonyl group and adjacent hydrogen atoms.
- Experimental validation : Compare experimental torsion angles (from SCXRD) with computational predictions (e.g., Gaussian 16 B3LYP/6-31G*). Deviations >5° indicate unaccounted steric or electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
